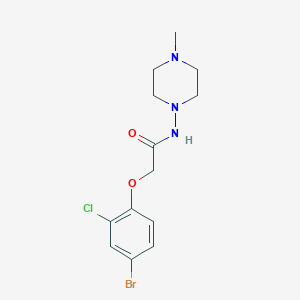

![molecular formula C21H16ClN5O B4617762 1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4617762.png)

1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone

Descripción general

Descripción

The compound “1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone” is a derivative of quinazoline . Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is known to be linked with various biological activities such as analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .

Synthesis Analysis

The first quinazoline derivative was synthesized by Griess et al. in 1869 through a condensation reaction . It was also prepared from 2-carboxylate derivatives by a decarboxylation reaction . Several quinazoline derivatives were synthesized and studied for their physical and chemical properties in 1903 by Gabriel and Colman .Molecular Structure Analysis

Quinazoline is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) 1, or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) 2 .Physical And Chemical Properties Analysis

The compound “1-{2-[(6-chloro-4-phenyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone” has a molecular weight of 313.79 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Aplicaciones Científicas De Investigación

Medicinal Chemistry and Drug Development

- Serotonin Receptor Modulation : The hydrophobic side chain introduced by organolithium reagents enhances the binding affinity with serotonin (5-HT) receptor sites. Interaction with anionic side chains on the receptor (e.g., Asp155) can neutralize the positive charge on the ligand bound to the receptor . Researchers explore Compound A as a potential 5-HT receptor modulator for various therapeutic applications.

Heterocyclic Chemistry

- Regioselective Synthesis : Compound A can be synthesized regioselectively using organolithium reagents. Nucleophilic attack on pyrimidines, favoring C-4 substitution, leads to the formation of C-4 substituted products. This regioselectivity is valuable for designing derivatives with specific properties .

Anti-Inflammatory Activity

- Imidazo-Triazolo Pyrimidines : Researchers have synthesized related compounds, such as imidazo [2,1-a] [1,2,4] triazolo [1,5-c] pyrimidine and 1,2,4-triazolo [1,5-c] pyrimido [2,1-a] pyrimidine. These compounds were explored for their potent anti-inflammatory action, showing promise in preclinical studies .

Benzylic Position Reactivity

- SN2 and SN1 Pathways : Depending on the benzylic halide’s substitution pattern, Compound A may react via SN2 (1° benzylic halides) or SN1 (2° and 3° benzylic halides) pathways. Understanding its reactivity at the benzylic position is crucial for designing synthetic routes .

Direcciones Futuras

The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics . Therefore, future research could focus on exploring the specific structural features of their biological targets and developing new quinazoline-based compounds as potential drugs of anticancer potency against bladder cancers .

Mecanismo De Acción

Target of Action

It is known that quinazoline derivatives, which this compound is a part of, have been evaluated for their antiproliferative activities against human cancer cell lines .

Mode of Action

It has been found that a similar compound could inhibit the colony formation and migration of mgc-803 cells . This suggests that the compound might interact with its targets to inhibit cell proliferation and migration, which are key processes in tumor growth and metastasis.

Biochemical Pathways

It is known that quinazoline derivatives can have a wide range of pharmacological activities , suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

The molecular weight of a similar compound is reported to be 31379 , which might influence its bioavailability and pharmacokinetics.

Result of Action

The compound has been found to display potent anti-proliferative activity against MGC-803 cells in vitro . It could induce apoptosis of MGC-803 cells and induce cell cycle arrest at G1-phase . These results suggest that the compound might have potential as an antineoplastic agent.

Propiedades

IUPAC Name |

1-[2-[(6-chloro-4-phenylquinazolin-2-yl)amino]-4-methylpyrimidin-5-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H16ClN5O/c1-12-17(13(2)28)11-23-20(24-12)27-21-25-18-9-8-15(22)10-16(18)19(26-21)14-6-4-3-5-7-14/h3-11H,1-2H3,(H,23,24,25,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHXKTJRVGWKJJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1C(=O)C)NC2=NC3=C(C=C(C=C3)Cl)C(=N2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H16ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,6-dimethylphenyl)-5-[1-(1-pyrrolidinyl)cyclohexyl]-1H-tetrazole](/img/structure/B4617685.png)

![N-[1-(3-chlorobenzyl)-1H-pyrazol-3-yl]-1-(difluoromethyl)-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4617693.png)

![3-isopropyl-6-(2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4617703.png)

![4-methyl-N-phenyl-2-({4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}amino)-1,3-thiazole-5-carboxamide](/img/structure/B4617704.png)

![2-{4-[(dimethylamino)sulfonyl]phenoxy}-N-ethylacetamide](/img/structure/B4617712.png)

![3-[(methylsulfonyl)amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4617718.png)

![benzyl {[2-(4-methylphenyl)-4-oxo-4H-chromen-3-yl]oxy}acetate](/img/structure/B4617723.png)

![N-[1-(3-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-5-[(2-chlorophenoxy)methyl]-2-furamide](/img/structure/B4617731.png)

![1'-({[4-(aminosulfonyl)phenyl]amino}carbonothioyl)-1,4'-bipiperidine-4'-carboxamide](/img/structure/B4617743.png)

![2,4,6-trimethyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4617744.png)

![1-(4-methoxyphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4617747.png)

![methyl [({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]thio}acetyl)amino](phenyl)acetate](/img/structure/B4617761.png)